molecular formula C18H18FN5O B2774582 2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2380098-39-3

2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2774582
CAS No.: 2380098-39-3
M. Wt: 339.374
InChI Key: IVLLKLJAAXWLOC-UHFFFAOYSA-N
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Description

2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrimidine ring substituted with dimethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of 4,6-dimethylpyrimidin-2-ylcyanamide with arylamines, followed by cyclization with α-bromoacetophenone . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with dimethyl and fluorophenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-12-11-13(2)22-18(21-12)20-9-10-24-17(25)8-7-16(23-24)14-3-5-15(19)6-4-14/h3-8,11H,9-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLLKLJAAXWLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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